

Comparative Analysis of ML204 Hydrochloride: A Guide to its Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **ML204 hydrochloride**, a potent inhibitor of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. Its performance is evaluated against other known TRPC4/5 inhibitors, supported by available experimental data. This document is intended to assist researchers in making informed decisions when selecting pharmacological tools for their studies.

Introduction to ML204 Hydrochloride

ML204 hydrochloride is a small molecule inhibitor targeting TRPC4 and TRPC5, which are non-selective cation channels involved in a variety of physiological processes, including calcium signaling in the nervous and cardiovascular systems.[1][2] Its ability to selectively block these channels makes it a valuable tool for investigating their roles in health and disease. This guide delves into its specificity and compares it with other compounds targeting the same channels.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory potency (IC₅₀) of **ML204 hydrochloride** and selected comparator compounds against various TRP channels. Lower IC₅₀ values indicate higher potency.



Target Channel	ML204	AC1903	HC-070	Clemizole
TRPC4	0.96 μM (Ca²+ influx)[3]	>100 μM	46 nM (cells)[4]	6.4 μΜ
2.6 μM (electrophysiolog y)[3]	0.49 nM (hTRPC4 via M2R)[4]			
TRPC5	~9.2 µM (modest block)[5]	4.0 - 13.6 μΜ	9.3 nM (cells)[4]	1.0 - 1.3 μΜ
~65% inhibition at 10 µM[3]	14.7 μM (HEK- 293 cells)[6]	0.52 nM (hTRPC5)[4]		
TRPC3	Modest block[5]	-	 1 μM[4]	9.1 μΜ
TRPC6	19-fold selectivity vs. TRPC4[3]	No effect	>400-fold selective vs. TRPC4/5[4]	11.3 μΜ
No appreciable block at 10 μM[3]				
TRPV1	No appreciable block at 10-20 μM[3]	-	>400-fold selective vs. TRPC4/5[4]	Weakly affected
TRPV3	No appreciable block at 10-20 μM[3]	-	>400-fold selective vs. TRPC4/5[4]	Weakly affected
TRPA1	No appreciable block at 10-20 μM[3]	-	>400-fold selective vs. TRPC4/5[4]	-
TRPM8	No appreciable block at 10-20 μΜ[3]	-	>400-fold selective vs. TRPC4/5[4]	Weakly affected

Note: The specific assay conditions can influence IC_{50} values.



Summary of Selectivity:

- ML204 hydrochloride demonstrates good selectivity for TRPC4 over TRPC6 and other more distantly related TRP channels like TRPV1, TRPV3, TRPA1, and TRPM8.[3] It shows some activity against TRPC5 and TRPC3.[3][5] While broad screening against a panel of 68 G-protein-coupled receptors, ion channels, and transporters was performed, detailed quantitative data from this "Lead Profiling Screen" are not readily available in the public domain. Similarly, although tested in 397 assays in the PubChem database, a consolidated report of its off-target activities is not available.
- AC1903 is reported to be a selective TRPC5 inhibitor with weak to no activity against TRPC4
 and TRPC6.[1][6] It was also found to have no off-target effects in a kinase profiling assay,
 though the specific kinases in the panel were not detailed.[1]
- HC-070 is a highly potent antagonist of both TRPC4 and TRPC5 with nanomolar IC₅₀ values.
 [4] It exhibits high selectivity (>400-fold) over a wide range of other ion channels, receptors, and kinases.
- Clemizole is a potent TRPC5 inhibitor that also shows activity against TRPC4, TRPC3, and TRPC6. It has been reported to interact with other targets, including histamine H1 receptors and serotonin receptors.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize the cross-reactivity of **ML204 hydrochloride** and its alternatives.

Calcium Influx Assay

This assay is a common high-throughput method to screen for inhibitors of TRP channels.

 Cell Culture and Plating: HEK293 cells stably expressing the target TRP channel (e.g., TRPC4 or TRPC5) and a G-protein coupled receptor (GPCR) to activate the channel (e.g., μ-opioid receptor) are cultured under standard conditions. Cells are seeded into 96-well or 384-well plates and grown to confluence.



- Dye Loading: The cell culture medium is removed, and the cells are incubated with a
 calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable buffer (e.g.,
 Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye
 extrusion. The incubation is typically carried out at 37°C for 30-60 minutes.
- Compound Incubation: After dye loading, the cells are washed to remove excess dye. The
 test compounds (e.g., ML204 hydrochloride) at various concentrations are then added to
 the wells and incubated for a specific period.
- Channel Activation and Signal Detection: A fluorescent imaging plate reader (e.g., FLIPR or FlexStation) is used to measure the baseline fluorescence. The activating agonist (e.g., DAMGO for the μ-opioid receptor) is then added to the wells to stimulate the GPCR and, consequently, the TRP channel, leading to calcium influx. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.
- Data Analysis: The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells.
 IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and is considered the gold standard for characterizing channel blockers.

- Cell Preparation: Cells expressing the target ion channel are grown on coverslips. On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
- Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution. The intracellular solution is designed to mimic the ionic composition of the cytoplasm.
- Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact
 with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal"). Further suction is applied to rupture the cell membrane under the pipette tip,







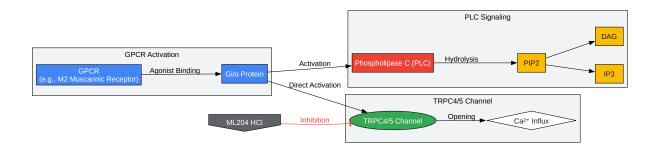
establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the entire cell membrane.

- Current Recording: The membrane potential is held at a specific voltage. To elicit channel
 activity, a voltage ramp or step protocol is applied, or a chemical agonist is added to the
 extracellular solution. The resulting ionic currents are recorded using a patch-clamp amplifier.
- Compound Application and Data Analysis: The test compound is applied to the cell via the perfusion system. The effect of the compound on the channel current is measured by comparing the current amplitude before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

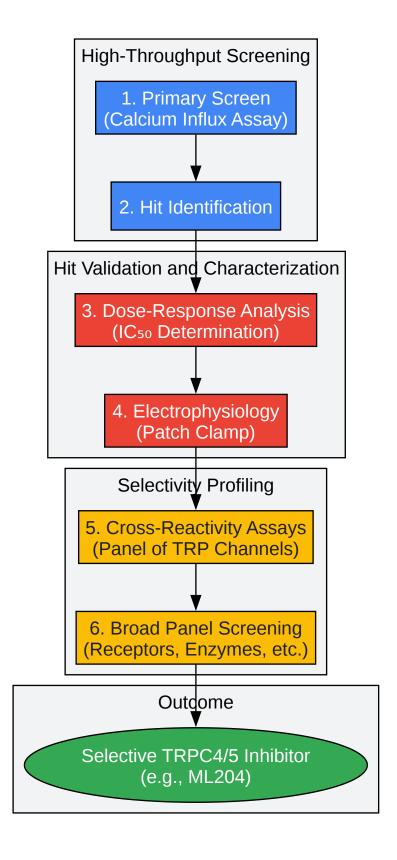
Visualizing Cellular Mechanisms and Workflows

To better understand the context of **ML204 hydrochloride**'s action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.









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